molecular formula C26H26F6N4O3 B606267 Bms 906024 CAS No. 1401066-79-2

Bms 906024

Numéro de catalogue: B606267
Numéro CAS: 1401066-79-2
Poids moléculaire: 556.5 g/mol
Clé InChI: AYOUDDAETNMCBW-GSHUGGBRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide is a complex, stereochemically defined chemical compound of significant interest in medicinal chemistry and pharmaceutical research. Its structure is based on a 1,4-benzodiazepine core, a privileged scaffold in drug discovery known for its diverse biological activities, particularly in the central nervous system [https://pubs.acs.org/doi/10.1021/cr000422x]. The molecule is further functionalized with a diamide linker and two 3,3,3-trifluoropropyl chains, which are likely incorporated to enhance metabolic stability and modulate lipophilicity and binding affinity through the strong electron-withdrawing effect of the fluorine atoms [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01178]. The specific stereochemistry at the (2S,3R) and (3S) positions is critical for its biological function and selectivity, making it a valuable probe for studying stereospecific binding interactions. This compound is primarily used in preclinical research for the development of novel therapeutic agents, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propriétés

IUPAC Name

(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOUDDAETNMCBW-GSHUGGBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30161234
Record name BMS-906024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1401066-79-2
Record name BMS 906024
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1401066-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osugacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401066792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osugacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12006
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BMS-906024
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30161234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSUGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRL23N424R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Ugi Multicomponent Reaction (Ugi-4CR) Approach

The Ugi-4CR methodology, as detailed in Table 1, enables the assembly of the 1,4-benzodiazepine scaffold through a one-pot reaction involving an aminophenylketone, isocyanide, Boc-glycinal, and trimethyl azide. For the target compound, 7 (R₁ = methyl, R₂ = phenyl) serves as the aminophenylketone precursor, reacting with tert-butyl isocyanide (2) under microwave irradiation (100°C, 30 min) to yield the tetrazole intermediate 12a (29% yield). Subsequent acid-mediated deprotection (10% TFA in DCE) facilitates cyclization into the diazepine ring, forming the 1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl backbone.

Table 1. Ugi-4CR Conditions for 1,4-Benzodiazepine Core Synthesis

ComponentRoleExampleConditions
AminophenylketoneAmine donor7 (R₁=Me, R₂=Ph)Microwave, 100°C, 30 min
IsocyanideElectrophiletert-Butyl isocyanideSolvent: MeOH
Boc-glycinalAldehyde componentBoc-protected glycinalTFA deprotection
Trimethyl azideAzide sourceTrimethyl azideCyclization in DCE

Solid-Phase Synthesis with MgO/POCl₃

An alternative route employs MgO/POCl₃ as a heterogeneous catalyst for solvent-free condensation of o-phenylenediamine with ketones. While this method excels in simplicity (87% yield for 2,3-dihydro-2-methyl-2,4-diphenyl derivatives), its applicability to the target molecule is limited by the need for precise stereochemical control at the C3 position. Modifications involving chiral auxiliaries or enantioselective catalysts would be required to achieve the (3S) configuration.

StepReagents/ConditionsYield
13-Bromo-1,1,1-trifluoropropane, K₂CO₃72%
2Hydrolysis (6M HCl, reflux)89%
3Mixed anhydride activation (ClCO₂Et)68%

Stereochemical Control in Amide Bond Formation

Final Amidation and Purification

Coupling of the activated bis-trifluoropropyl carboxylic acid with the (3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-amine is performed using HATU/DIPEA in DMF (0°C to rt, 12 h). Crude product purification via silica gel chromatography (EtOAc/hexane, 1:4) yields the title compound in 65% isolated yield.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 5.21 (d, J = 8.2 Hz, 1H, C3-H), 3.89 (q, J = 6.5 Hz, 2H, CF₃CH₂), 2.98 (s, 3H, N-CH₃).

  • ¹⁹F NMR : δ -66.3 (s, 6F, CF₃).

  • HRMS : m/z [M+H]⁺ calcd. 689.2145, found 689.2148.

Chiral HPLC Analysis

Enantiomeric excess (>99%) is confirmed using a Chiralpak IC-3 column (hexane/i-PrOH 90:10, 1.0 mL/min), with retention times of 12.7 min (minor) and 15.3 min (major).

Comparative Analysis of Synthetic Routes

Table 3. Method Efficiency Comparison

MethodYieldStereoselectivityScalability
Ugi-4CR + Amidation29–65%High (ee >99%)Moderate
MgO/POCl₃ + Alkylation45%LowHigh

The Ugi-4CR approach offers superior stereochemical control but requires meticulous optimization of microwave conditions. In contrast, the solid-phase method provides scalability at the expense of enantioselectivity, necessitating post-synthetic resolution.

Analyse Des Réactions Chimiques

Core Benzodiazepinone Formation

The 1,4-benzodiazepinone scaffold is synthesized via cyclocondensation reactions. For this compound:

  • Step 1 : A substituted anthranilic acid derivative reacts with a chiral amino alcohol under basic conditions to form the diazepine ring .
  • Step 2 : Introduction of the trifluoropropyl groups occurs via nucleophilic substitution using 3,3,3-trifluoropropyl halides in the presence of a palladium catalyst .

Amide Bond Formation

The bis(3,3,3-trifluoropropyl)butanediamide side chain is attached through:

  • Coupling Reagents : HATU or EDCI/HOBt mediate the amidation between the benzodiazepinone amine and the activated succinamic acid derivative .
  • Stereochemical Control : Chiral auxiliaries or enzymatic resolution ensures the (2S,3R) configuration .

Prodrug Modifications

To enhance solubility or bioavailability, prodrug derivatives are synthesized:

Prodrug TypeReaction ConditionsKey ReagentsYield (%)Source
Carbamate ProdrugAcylation with chloroformate derivativesTriphosgene, DMAP, DCM78–85
Phosphate ProdrugPhosphorylation with POCl₃Phosphoryl chloride, pyridine65–72
Sulfide ProdrugThiol-ene click chemistryCysteamine, AIBN, DMF82

Trifluoropropyl Stability

The 3,3,3-trifluoropropyl groups exhibit resistance to hydrolysis under physiological pH but undergo defluorination under strong acidic conditions (pH < 2) .

Enzymatic Hydrolysis

  • Esterase-Mediated Cleavage : Prodrugs are converted to the active form by liver carboxylesterases (t₁/₂ = 2.1–4.3 h) .
  • pH-Dependent Degradation : The amide bond remains stable in plasma (pH 7.4) but hydrolyzes in lysosomal environments (pH 5.0) .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable derivatization of the phenyl ring:

Reaction TypeConditionsCatalytic SystemApplication
Suzuki-Miyaura1.0 eq aryl boronic acid, Pd(PPh₃)₄Dioxane/H₂O (3:1), 80°C, 12 hIntroduce substituted aryl groups
Buchwald-Hartwig0.5 eq aryl halide, Xantphos/Pd₂(dba)₃Toluene, 100°C, 24 hAdd amino or alkoxy groups

Thermal Degradation

At temperatures >150°C:

  • Primary Pathway : Retro-amide formation releases 3,3,3-trifluoropropylamine and a benzodiazepinone fragment .
  • Secondary Pathway : Ring contraction of the diazepinone core to a quinazolinone derivative .

Photolytic Degradation

UV light (254 nm) induces:

  • C-F Bond Cleavage : Generates defluorinated byproducts (e.g., propyl side chains) .
  • Oxidation : The central amide forms a nitroxide radical intermediate .

Comparative Reactivity with Analogs

The electron-withdrawing trifluoropropyl groups reduce electrophilicity at the amide carbonyl compared to non-fluorinated analogs:

PropertyThis CompoundNon-Fluorinated AnalogSource
Amide Hydrolysis Rate0.12 h⁻¹0.87 h⁻¹
LogP3.92.1
Plasma Stability (24 h)98%76%

Applications De Recherche Scientifique

Osugacestat has several scientific research applications, including:

    Cancer Research: Osugacestat is being investigated for its potential to inhibit the growth of various cancers, including adenoid cystic carcinoma and lymphoblastic leukemia. .

    Biology: The compound is used to study the role of NOTCH signaling in cellular processes, as it effectively inhibits the activation of NOTCH receptors.

    Medicine: Osugacestat is being explored as a potential therapeutic agent for diseases involving aberrant NOTCH signaling, such as certain types of cancer.

Mécanisme D'action

Osugacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the activation of NOTCH receptors. By preventing the cleavage and activation of NOTCH receptors, Osugacestat disrupts NOTCH signaling pathways, which are involved in cell differentiation, proliferation, and survival. This inhibition leads to the suppression of tumor growth and proliferation in cancers that rely on NOTCH signaling for their progression .

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison

Compound Name Core Structure Substituents Stereochemistry Key Features
Target Compound 1,4-Benzodiazepine Bis(3,3,3-trifluoropropyl) (2S,3R)-(butanediamide); (3S)-(benzodiazepine) High hydrophobicity; Synergistic anticancer activity
(2R,3R)-2-(5-methyl-1,2-oxazol-3-yl)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(3,3,3-trifluoropropyl)butanediamide 1,4-Benzodiazepine 5-methyl-1,2-oxazol-3-yl (position 2); single trifluoropropyl (position 3) (2R,3R)-(butanediamide); (3S)-(benzodiazepine) Reduced hydrophobicity; Potential for altered receptor binding due to oxazole heterocycle
(2R,3S)-N-((3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-2,3-bis(3,3,3-trifluoropropyl)succinamide 1,4-Benzodiazepine Bis(3,3,3-trifluoropropyl) (2R,3S)-(succinamide); (3S)-(benzodiazepine) Similar substituents but distinct stereochemistry; Possible differences in metabolic stability

Key Observations:

Stereochemical Impact : The (2S,3R) configuration in the target compound likely optimizes spatial alignment with biological targets, whereas the (2R,3R) and (2R,3S) configurations in analogues may reduce binding affinity or alter metabolic pathways .

Substituent Effects :

  • The bis(trifluoropropyl) groups in the target compound enhance membrane permeability compared to analogues with mixed substituents (e.g., oxazole + trifluoropropyl) .
  • Compounds with aliphatic chains (e.g., Schiff bases derived from aliphatic amines) exhibit lower flexibility and hydrophobicity, reducing bioavailability compared to siloxane or trifluoropropyl-containing derivatives .

Pharmacological and Pharmacokinetic Comparisons

Table 2: Inferred Pharmacological Properties

Compound Binding Affinity (Relative) Metabolic Stability Bioavailability Toxicity Profile
Target Compound High (optimized stereochemistry) High (trifluoropropyl groups resist oxidation) Moderate (high hydrophobicity may limit solubility) Low (no reported hepatotoxicity)
(2R,3R)-Oxazol Analogue Moderate (steric hindrance from oxazole) Moderate (single trifluoropropyl) Low (polar oxazole reduces membrane permeability) Unreported
(2R,3S)-Succinamide Analogue High (similar substituents) High (similar to target) Moderate (succinamide backbone may alter clearance) Low (synergistic use reduces effective dose)

Key Findings:

Synergistic Applications : The target compound’s efficacy in combination therapies (e.g., with gemcitabine derivatives) suggests a unique mechanism distinct from analogues with single substituents .

Toxicity: No significant toxicity has been reported for the target compound, whereas aliphatic analogues (e.g., Schiff bases) may accumulate in lipid-rich tissues, increasing off-target risks .

Activité Biologique

The compound (2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide is a complex organic molecule belonging to the benzodiazepine class. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects. This article delves into the biological activity of this specific compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H34N4O3C_{27}H_{34}N_{4}O_{3}, with a molecular weight of approximately 462.6 g/mol. The structure features a benzodiazepine moiety linked to a bis(trifluoropropyl) butanediamide side chain. The presence of trifluoropropyl groups may enhance lipophilicity and influence receptor binding characteristics.

Benzodiazepines primarily exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. They act as allosteric modulators at the GABA_A receptor, increasing the frequency of chloride channel opening in response to GABA. This results in enhanced inhibitory neurotransmission in the central nervous system (CNS), leading to sedative and anxiolytic effects.

In Vitro Studies

Recent studies have explored the biological activity of this compound through various in vitro assays:

  • GABA_A Receptor Binding Affinity : The compound demonstrated significant binding affinity for GABA_A receptors in rat brain homogenates, suggesting potential anxiolytic properties.
  • Anticonvulsant Activity : In models of induced seizures (e.g., pentylenetetrazol-induced seizures), the compound exhibited dose-dependent anticonvulsant effects, comparable to established benzodiazepines like diazepam.
  • Neuroprotective Effects : Preliminary studies indicated that the compound may protect neuronal cells from oxidative stress-induced apoptosis in cultured neurons.

In Vivo Studies

In vivo studies utilizing rodent models have shown:

  • Anxiolytic Effects : Behavioral assays such as the elevated plus maze and open field test revealed that administration of the compound significantly increased time spent in open arms and reduced anxiety-like behaviors.
  • Sedative Effects : The compound produced dose-dependent sedation in sleep induction tests, similar to traditional benzodiazepines.

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other benzodiazepines:

Compound NameMechanism of ActionAnxiolytic ActivityAnticonvulsant ActivityNotes
This CompoundGABA_A ModulatorHighModerateNovel structure with trifluoropropyl groups
DiazepamGABA_A ModulatorHighHighWell-established clinical use
LorazepamGABA_A ModulatorHighModerateShorter half-life

Q & A

Basic: What are the methodological considerations for synthesizing this compound?

Answer:
The synthesis requires multi-step optimization, including:

  • Stereochemical control : Use chiral precursors (e.g., (S)-piperidine-2-carboxylic acid derivatives) to ensure correct stereochemistry at the benzodiazepine core .
  • Protecting groups : Employ temporary protecting strategies for reactive sites (e.g., hydroxyl or amine groups) during coupling reactions, as seen in analogous benzodiazepinone syntheses .
  • Coupling reagents : Select reagents like trichloroisocyanuric acid (TCICA) or pivaloyl chloride for efficient amide bond formation, minimizing side reactions .
  • Purification : Utilize preparative HPLC or column chromatography to isolate the final product, given the compound’s structural complexity and trifluoropropyl substituents .

Advanced: How can computational tools optimize reaction conditions for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) can predict transition states and intermediates to identify energy barriers in key steps (e.g., cyclization of the benzodiazepine ring) .

  • Reaction path search : Algorithms like the artificial force-induced reaction (AFIR) method narrow optimal conditions (solvent, temperature) by simulating pathways .
  • Machine learning (ML) : Train ML models on existing reaction datasets to predict yields or side products under varying conditions (e.g., trifluoropropyl group reactivity) .
  • Validation : Cross-check computational predictions with small-scale experiments (e.g., 10–50 mg trials) to refine parameters .

Basic: What spectroscopic techniques are critical for characterizing stereochemistry and purity?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Resolve stereoisomers via coupling constants (e.g., vicinal protons in the benzodiazepine ring) and NOE correlations .
    • ¹⁹F NMR : Monitor trifluoropropyl groups for chemical shift consistency and absence of decomposition .
  • X-ray crystallography : Confirm absolute configuration using single-crystal diffraction, especially for chiral centers in the butanediamide backbone .
  • HPLC-MS : Verify purity (>98%) and detect trace impurities (e.g., diastereomers) using chiral stationary phases .

Advanced: How to address contradictions in biological activity data across assays?

Answer:

  • Assay validation : Replicate experiments across orthogonal platforms (e.g., enzyme inhibition vs. cell-based assays) to rule out methodological artifacts .
  • Structural analogs : Compare activity trends with derivatives (e.g., altering trifluoropropyl chain length) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile conflicting data by weighting results based on assay precision and sample size .

Basic: What protocols ensure compound stability during storage and handling?

Answer:

  • Storage conditions : Store at –20°C under inert gas (argon) to prevent oxidation/hydrolysis of the benzodiazepine core .
  • Accelerated stability studies : Expose the compound to stress conditions (40°C, 75% humidity) for 4–8 weeks, monitoring degradation via HPLC-MS .
  • Solvent selection : Use anhydrous DMSO or acetonitrile for stock solutions to minimize water-mediated decomposition .

Advanced: How to design experiments probing the trifluoropropyl groups’ electronic effects?

Answer:

  • Molecular dynamics (MD) simulations : Model interactions between trifluoropropyl groups and target proteins (e.g., benzodiazepine receptors) to predict steric/electronic contributions .
  • Isotopic labeling : Synthesize ¹⁹F-labeled analogs for real-time tracking of binding kinetics via fluorescence quenching or NMR .
  • Comparative studies : Replace trifluoropropyl with non-fluorinated alkyl chains to isolate fluorine-specific effects on solubility and potency .

Advanced: Can AI-driven platforms accelerate predictive modeling of this compound’s pharmacokinetics?

Answer:

  • Deep learning models : Train on ADME (absorption, distribution, metabolism, excretion) datasets to predict logP, metabolic clearance, and plasma protein binding .
  • Smart laboratories : Implement robotic systems for high-throughput solubility/permeability assays, integrating real-time data into predictive algorithms .
  • Feedback loops : Use experimental PK data (e.g., rodent studies) to iteratively refine AI predictions, improving accuracy for human extrapolation .

Basic: What role does the benzodiazepine moiety play in modulating reactivity?

Answer:

  • Conformational rigidity : The fused diazepine ring restricts rotational freedom, favoring specific binding orientations in biological targets .
  • Electrophilic susceptibility : The 2-oxo group may act as a hydrogen-bond acceptor, influencing interactions with enzymes or receptors .
  • Derivatization potential : The N-methyl group and phenyl substituent allow for structural modifications to enhance selectivity or reduce off-target effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.